molecular formula C17H27NO3S B12183880 [(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl](2-methylcyclohexyl)amine

Cat. No.: B12183880
M. Wt: 325.5 g/mol
InChI Key: YASQVUXZSLTRHA-UHFFFAOYSA-N
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Description

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine typically involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 2-methylcyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar reaction conditions but with optimized parameters to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl ring or the cyclohexylamine moiety.

    Reduction: Reduced forms of the sulfonyl group, potentially leading to sulfinamides or sulfides.

    Substitution: New compounds where the sulfonyl group is replaced by the nucleophile.

Scientific Research Applications

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its sulfonamide group. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine
  • (2-Ethoxy-4,5-dimethylphenyl)sulfonylamine

Comparison

(2-Ethoxy-4,5-dimethylphenyl)sulfonylamine is unique due to the presence of the cyclohexylamine moiety, which can impart different steric and electronic properties compared to its analogs with simpler alkyl groups

Properties

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

IUPAC Name

2-ethoxy-4,5-dimethyl-N-(2-methylcyclohexyl)benzenesulfonamide

InChI

InChI=1S/C17H27NO3S/c1-5-21-16-10-13(3)14(4)11-17(16)22(19,20)18-15-9-7-6-8-12(15)2/h10-12,15,18H,5-9H2,1-4H3

InChI Key

YASQVUXZSLTRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2CCCCC2C

Origin of Product

United States

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